![molecular formula C16H24N4O3 B5579516 3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid](/img/structure/B5579516.png)
3-[5-(1-acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid
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Overview
Description
The compound is part of a larger family of chemicals that exhibit a wide range of biological and chemical properties. The synthesis, structural analysis, and exploration of its physical and chemical properties have been subjects of interest within the chemical and pharmaceutical research communities due to their potential applications and implications in various fields.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step chemical reactions, including three-component condensations and electrochemical methods. For instance, the one-step synthesis of substituted compounds involving piperidinones, pyrazolones, and malononitrile has been reported to proceed both chemically and electrochemically, yielding products under milder conditions and with higher yields in electrochemical reactions (Shestopalov et al., 2002).
Molecular Structure Analysis
Molecular structure analysis often employs X-ray diffraction and NMR spectroscopy to establish the precise arrangement of atoms within the molecule. For related compounds, structural elucidation has confirmed various substituents' positions and orientations, contributing to a deeper understanding of their chemical behavior and interactions (Rodinovskaya et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of such compounds can include cyanoacetylation, leading to derivatives with potential physiological activities. Cyclization reactions, such as those involving POCl3, yield chloro-pyrazolo[3,4-d]pyrimidine derivatives, showcasing the compound's versatility in forming various chemical structures (Salaheldin, 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. For example, the synthesis and characterization of related methyl carboxylates have provided insights into their potential as building blocks in chemical synthesis, indicating significant versatility and utility (Matulevičiūtė et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for further functionalization, are vital for determining the compound's applications. Studies have shown that similar compounds exhibit a range of reactivities and functionalities, making them suitable for diverse chemical transformations and applications (Veisi et al., 2015).
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine Applications
Pyrazolo[1,5-a]pyrimidine is a privileged scaffold in drug discovery, showing a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies of this scaffold have been of significant interest, leading to the development of various drug-like candidates for diverse disease targets. This highlights the potential of this component of the compound in medicinal chemistry and drug development (Cherukupalli et al., 2017).
Pyrazoline Applications
Pyrazoline compounds are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, antidepressant, antimicrobial, and anticancer properties. These compounds serve as important scaffolds in medicinal chemistry for the development of new therapeutic agents. Pyrazolines have been investigated for their neuroprotective properties, showing potential in managing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to inhibit enzymes like acetylcholine esterase (AChE) and monoamine oxidase (MAOs) makes them relevant for treating conditions associated with these enzymes (Ahsan et al., 2022).
Mechanism of Action
While the mechanism of action can vary greatly depending on the specific piperidine derivative and its biological target, many piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
properties
IUPAC Name |
3-[5-(1-acetylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-12(21)18-6-4-14(5-7-18)19-8-9-20-15(11-19)10-13(17-20)2-3-16(22)23/h10,14H,2-9,11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBWQRYPZZERMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)N2CCN3C(=CC(=N3)CCC(=O)O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(1-Acetyl-4-piperidinyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanoic acid |
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